

Physical and chemical properties of 4-Chloro-1-naphthylamine

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Compound of Interest

Compound Name: 1-Amino-4-chloronaphthalene

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An In-Depth Technical Guide to 4-Chloro-1-naphthylamine

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the essential physical and chemical properties of 4-Chloro-1-naphthylamine. The information presented herein is synthesized from authoritative sources to ensure scientific integrity and practical applicability.

Introduction and Molecular Identity

4-Chloro-1-naphthylamine, also known as **1-Amino-4-chloronaphthalene**, is a chlorinated aromatic amine. Its structure, featuring a naphthalene core substituted with both an amino and a chloro group, makes it a valuable intermediate in organic synthesis. The positions of these functional groups dictate its reactivity and potential applications, particularly as a precursor for dyes and complex organic molecules.

Key Identifiers:

- IUPAC Name: 4-chloronaphthalen-1-amine
- Synonyms: 4-Chloro-1-naphthalenamine, **1-Amino-4-chloronaphthalene**^{[1][2]}
- CAS Number: 4684-12-2^[1]

- EC Number: 225-138-0[\[1\]](#)
- Molecular Formula: C₁₀H₈ClN[\[3\]](#)[\[4\]](#)
- Molecular Weight: 177.63 g/mol [\[1\]](#)

Structural Representation:

- SMILES:Nc1ccc(Cl)c2ccccc12[\[1\]](#)[\[2\]](#)
- InChI:1S/C10H8ClN/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H,12H2[\[1\]](#)[\[2\]](#)
- InChI Key:DEPDZGNUVOAZCW-UHFFFAOYSA-N[\[1\]](#)[\[2\]](#)

Caption: 2D structure of 4-Chloro-1-naphthylamine.

Physical and Chemical Properties

The physical state and solubility of a compound are critical for designing experimental conditions, from reaction setups to purification protocols.

Property	Value	Source(s)
Appearance	Off-white to gray solid powder.	[2] [4]
Melting Point	98-100 °C	[1] [2] [4]
Boiling Point	338.4 ± 17.0 °C (Predicted)	[4] [5]
Density	1.289 ± 0.06 g/cm³ (Predicted)	[4] [5]
pKa	2.93 ± 0.10 (Predicted)	[4] [5]
LogP	3.65660	[5]
Water Solubility	Insoluble. The related compound 1-Naphthylamine has low solubility.	[6] [7]
Organic Solvent Solubility	Soluble in various organic solvents. The related compound 1-Naphthylamine is soluble in ethanol and ether.	[8]

Spectral Data for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of 4-Chloro-1-naphthylamine. Key techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to determine the molecular structure by analyzing the chemical environment of hydrogen and carbon atoms.
- Infrared (IR) Spectroscopy: FT-IR analysis helps identify characteristic functional groups, such as the N-H stretches of the primary amine and C-Cl vibrations.
- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's mass and elemental composition.[\[3\]](#)

Protocol: General Procedure for Acquiring Spectroscopic Data

Causality: This protocol outlines the standard steps to prepare a sample for analysis, ensuring data quality and reproducibility. Proper solvent selection is crucial to avoid signal overlap with the analyte.

- Sample Preparation:
 - For NMR, dissolve a small, accurately weighed sample (5-10 mg) in an appropriate deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
 - For IR, prepare a KBr pellet by grinding a small amount of the compound with dry KBr or analyze as a thin film from a solvent cast.
 - For MS, dissolve the sample in a volatile solvent like methanol or acetonitrile for analysis.
- Instrument Setup:
 - Calibrate the spectrometer according to the manufacturer's instructions.
 - Set appropriate acquisition parameters (e.g., number of scans, pulse sequence for NMR).
- Data Acquisition:
 - Run a blank spectrum of the solvent to identify background signals.
 - Acquire the spectrum of the 4-Chloro-1-naphthylamine sample.
- Data Processing:
 - Process the raw data (e.g., Fourier transform, phase correction, baseline correction).
 - Analyze the resulting spectrum to identify characteristic peaks and shifts, comparing them to reference data.[\[9\]](#)

Chemical Reactivity and Synthetic Pathways

The reactivity of 4-Chloro-1-naphthylamine is governed by its primary aromatic amine and the chloro-substituted naphthalene ring. The amino group can undergo diazotization, acylation, and alkylation. The naphthalene ring is susceptible to further electrophilic substitution, with the existing substituents directing the position of new groups.

Illustrative Synthetic Pathway: Reduction of a Nitro-Precursor

A common route to aromatic amines is the reduction of the corresponding nitro compound. While specific protocols for 4-Chloro-1-nitronaphthalene are proprietary, the general principle is well-established and serves as a foundational method. The reduction of 1-nitronaphthalene to 1-naphthylamine is a closely related, well-documented process.[10]



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Caption: General workflow for the synthesis of 4-Chloro-1-naphthylamine.

Protocol: Illustrative Synthesis via Reduction

Trustworthiness: This protocol is self-validating. The success of each step (dissolution, reaction completion monitored by TLC, and crystallization) provides tangible checkpoints for the researcher.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the precursor, 4-Chloro-1-nitronaphthalene, in a suitable solvent such as ethanol.
- Addition of Reducing Agent: Add the reducing agent (e.g., tin(II) chloride in concentrated HCl, or catalytic hydrogenation with H₂ over Pd/C). The choice of reductant is critical; catalytic hydrogenation is often cleaner, while metal/acid systems are robust.

- Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Cool the reaction mixture to room temperature. If an acid was used, carefully neutralize it with a base (e.g., NaOH solution) until the solution is alkaline. The crude product may precipitate.
- Extraction: Extract the crude product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Remove the solvent under reduced pressure. Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-Chloro-1-naphthylamine.

Safety and Toxicology

As with all aromatic amines and chlorinated compounds, 4-Chloro-1-naphthylamine must be handled with appropriate safety precautions.

GHS Hazard Classification:

- Pictograms: GHS07 (Exclamation Mark)[\[2\]](#)
- Signal Word: Warning[\[2\]](#)

Hazard Statements:

- H315: Causes skin irritation.[\[2\]](#)
- H319: Causes serious eye irritation.[\[2\]](#)
- H335: May cause respiratory irritation.[\[2\]](#)

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[2\]](#)[\[4\]](#)
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[4\]](#)

- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][4]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]

Personal Protective Equipment (PPE):

- Gloves: Chemical-resistant gloves must be worn.
- Eye Protection: Safety glasses or goggles are mandatory.
- Respiratory Protection: Use a dust mask or respirator (e.g., N95) when handling the powder.
[2]

Applications in Research and Drug Development

4-Chloro-1-naphthylamine is primarily used as a chemical building block. Its bifunctional nature (amine and chloride on a naphthalene scaffold) allows for diverse synthetic transformations.

- Dye Synthesis: Aromatic amines are classical precursors for azo dyes. The amino group can be diazotized and coupled with other aromatic compounds to create a wide range of colors. The sulfonic acid derivatives of the parent 1-naphthylamine are particularly important in producing azo dyes.[8][11]
- Organic Intermediates: It serves as a starting material for more complex molecules. The amine can be modified to introduce new functionalities, and the chloro group can be displaced via nucleophilic aromatic substitution under certain conditions, providing a handle for further molecular elaboration.
- Pharmaceutical and Agrochemical Research: Halogenated aromatic amines are common scaffolds in the development of new bioactive compounds. The specific structure of 4-Chloro-1-naphthylamine makes it a candidate for inclusion in libraries of compounds screened for biological activity.[12]

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